CFG920

Vue d'ensemble

Description

CFG920 est un inhibiteur non stéroïdien et réversible des enzymes stéroïdes 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 ou CYP17) et aldostérone synthase (CYP11B2). Il s'agit d'un composé actif par voie orale présentant un potentiel antiandrogène et antinéoplasique. This compound a montré un potentiel prometteur dans le traitement du cancer de la prostate métastatique résistant à la castration en inhibant la production d'androgènes dans les testicules et les glandes surrénales .

Méthodes De Préparation

La synthèse de CFG920 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont exclusives et non divulguées publiquement.

Analyse Des Réactions Chimiques

CFG920 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs.

Applications de la Recherche Scientifique

Chimie : this compound est utilisé comme composé outil pour étudier l'inhibition des enzymes CYP17 et CYP11B2.

Biologie : Le composé est utilisé pour étudier le rôle des androgènes dans les processus biologiques.

Médecine : This compound a montré un potentiel dans le traitement du cancer de la prostate métastatique résistant à la castration en réduisant les taux d'androgènes et en inhibant la croissance tumorale

Mécanisme d'Action

This compound exerce ses effets en inhibant l'activité enzymatique de CYP17A1 et CYP11B2. En inhibant CYP17A1, this compound réduit la production d'androgènes dans les testicules et les glandes surrénales. Cette diminution des taux d'androgènes entraîne une réduction de la signalisation de croissance dépendante des androgènes et une inhibition de la prolifération cellulaire dans les cellules tumorales dépendantes des androgènes. L'inhibition de CYP11B2 contribue également à l'activité antinéoplasique du composé .

Applications De Recherche Scientifique

Chemistry: CFG920 is used as a tool compound to study the inhibition of CYP17 and CYP11B2 enzymes.

Biology: The compound is used to investigate the role of androgens in biological processes.

Medicine: This compound has shown potential in the treatment of metastatic castration-resistant prostate cancer by reducing androgen levels and inhibiting tumor growth

Mécanisme D'action

CFG920 exerts its effects by inhibiting the enzymatic activity of CYP17A1 and CYP11B2. By inhibiting CYP17A1, this compound reduces the production of androgens in both the testes and adrenal glands. This decrease in androgen levels leads to reduced androgen-dependent growth signaling and inhibition of cell proliferation in androgen-dependent tumor cells. The inhibition of CYP11B2 further contributes to the compound’s antineoplastic activity .

Comparaison Avec Des Composés Similaires

CFG920 est unique dans son inhibition double de CYP17A1 et CYP11B2, ce qui le distingue des autres composés similaires. Voici quelques composés similaires :

Acétate d'abiratérone : Un inhibiteur de CYP17 utilisé dans le traitement du cancer de la prostate métastatique résistant à la castration.

Galétérone : Un autre inhibiteur de CYP17 avec des activités antiandrogènes supplémentaires et de dégradation du récepteur des androgènes.

Sévitéronel : Un inhibiteur sélectif de la lyase CYP17 présentant une activité antinéoplasique potentielle

Le mécanisme d'inhibition double de this compound offre un spectre d'activité plus large par rapport à ces composés similaires, ce qui en fait un candidat prometteur pour la recherche et le développement futurs.

Activité Biologique

CFG920 is a novel non-steroidal compound developed as an inhibitor of cytochrome P450 enzymes CYP17 and CYP11B2, primarily targeting castration-resistant prostate cancer (CRPC). This article delves into its biological activity, mechanisms of action, clinical findings, and relevant case studies.

This compound functions by inhibiting two key enzymes involved in steroidogenesis:

- CYP17A1 : This enzyme is critical for the biosynthesis of androgens, including testosterone. By inhibiting CYP17A1, this compound reduces androgen levels that fuel the growth of prostate cancer cells.

- CYP11B2 : This enzyme is involved in aldosterone synthesis. Inhibition of CYP11B2 helps mitigate mineralocorticoid-related side effects, such as hypertension, which are common in patients treated with other androgen receptor inhibitors like abiraterone acetate.

The dual inhibition mechanism allows this compound to not only lower androgen levels but also maintain a more stable hormonal environment, potentially reducing cardiovascular risks associated with prostate cancer therapies .

Clinical Trials and Efficacy

This compound has undergone various phases of clinical trials to assess its safety and efficacy in treating metastatic CRPC. Notably:

- Phase I/II Trials : A multicenter, open-label study evaluated this compound's safety and preliminary antitumor activity in patients who were either naïve to abiraterone or resistant to it. The trials indicated promising results with objective tumor responses observed in some patients who had previously failed other treatments .

Table 1: Summary of Clinical Findings

Case Studies

Several case studies have highlighted this compound's effectiveness and biological activity:

- Case Study on Tumor Response : A patient treated with this compound showed a significant reduction in prostate-specific antigen (PSA) levels, indicative of tumor response. This patient had previously progressed on enzalutamide and taxane chemotherapy .

- Hormonal Level Changes : Another case documented changes in testosterone and aldosterone levels pre- and post-treatment with this compound. The results demonstrated a marked decrease in testosterone levels while maintaining aldosterone levels within a normal range, suggesting effective hormonal modulation without exacerbating mineralocorticoid effects .

Comparative Analysis with Other CYP17 Inhibitors

This compound's unique dual inhibition mechanism distinguishes it from other CYP17 inhibitors like abiraterone acetate. Below is a comparative analysis:

| Compound | Mechanism of Action | Type | FDA Approval |

|---|---|---|---|

| Abiraterone | Irreversible inhibition of CYP17 | Steroidal | Yes |

| Orteronel | Selective inhibition of 17,20 lyase | Non-steroidal | No |

| Galeterone | Inhibition of CYP17 + AR antagonism | Non-steroidal | No |

| This compound | Dual inhibition of CYP17A1 and CYP11B2 | Non-steroidal | Ongoing trials |

Propriétés

Numéro CAS |

1260006-20-9 |

|---|---|

Formule moléculaire |

C14H13ClN4O |

Poids moléculaire |

288.73 g/mol |

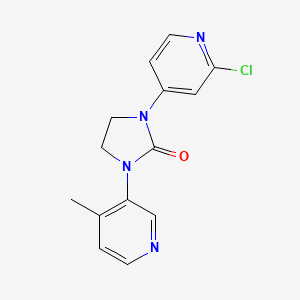

Nom IUPAC |

1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one |

InChI |

InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3 |

Clé InChI |

ZVIFCOOHWGNPHJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |

SMILES canonique |

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CFG-920; CFG920; CFG 920. |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.